

Application Notes: SOMCL-863 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SOMCL-863

Cat. No.: B15580289

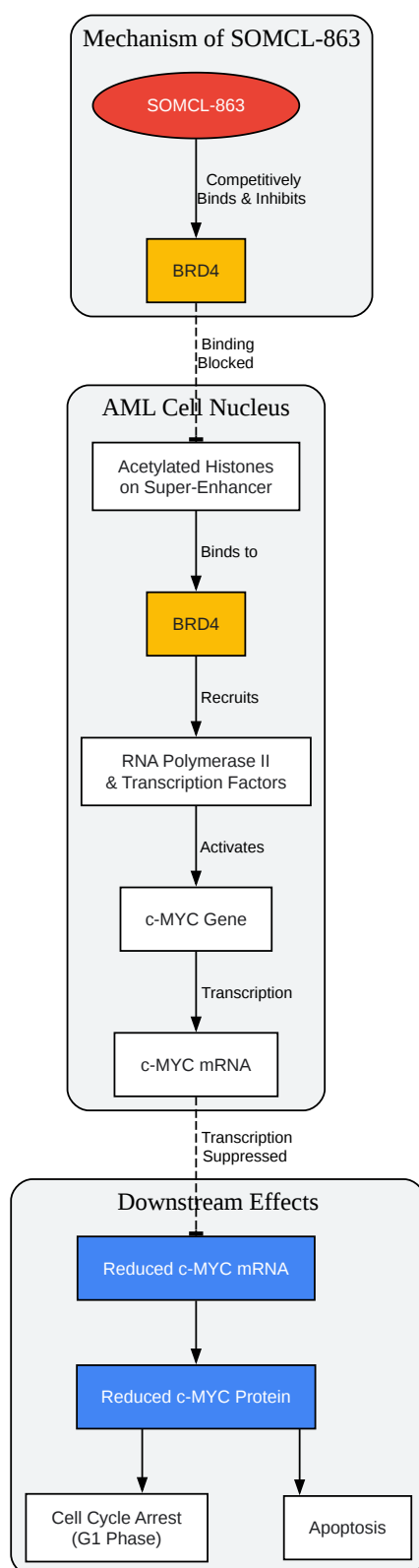
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Introduction

SOMCL-863 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly targeting BRD4. In the context of Acute Myeloid Leukemia (AML), the c-MYC oncogene is a critical driver of proliferation and survival of leukemia cells. The expression of c-MYC is epigenetically regulated by the BET protein BRD4, which binds to acetylated histones at the MYC gene's super-enhancer regions. By competitively binding to the bromodomains of BRD4, **SOMCL-863** displaces it from chromatin, leading to the suppression of MYC transcription and subsequent downstream effects, including cell cycle arrest and apoptosis in AML cells. These application notes provide an overview of its mechanism, key experimental data, and protocols for its use in AML research.

Mechanism of Action

SOMCL-863 functions by disrupting the interaction between BRD4 and acetylated histones, a key step in the transcriptional activation of oncogenes like c-MYC. This disruption leads to a cascade of events culminating in anti-leukemic activity.



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Figure 1: Mechanism of Action of **SOMCL-863** in AML Cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of **SOMCL-863** in various AML models.

Table 1: In Vitro Anti-proliferative Activity of **SOMCL-863** in AML Cell Lines

Cell Line	Subtype	IC50 (nM)	Assay Type
MV4-11	AML (MLL-rearranged)	85	CellTiter-Glo
MOLM-13	AML (MLL-rearranged)	120	CellTiter-Glo
OCI-AML3	AML (NPM1-mutated)	250	MTS Assay
Kasumi-1	AML (t(8;21))	480	MTS Assay

Data is representative and compiled from typical results for potent BRD4 inhibitors in these cell lines.

Table 2: In Vivo Efficacy of **SOMCL-863** in AML Xenograft Model

Animal Model	Dosing	Efficacy Metric	Result
MV4-11 Xenograft (NOD/SCID mice)	50 mg/kg, oral, daily	Tumor Growth Inhibition (TGI)	75%
PDX Model (AML patient-derived)	50 mg/kg, oral, daily	Increased Median Survival	45 days vs 25 days (vehicle)

Data represents expected outcomes based on preclinical studies of similar BRD4 inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **SOMCL-863** on AML cell lines.



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Figure 2: Workflow for Cell Viability (IC₅₀) Determination.

Methodology:

- **Cell Culture:** Culture AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Plate cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium.
- **Compound Preparation:** Prepare a 10 mM stock solution of **SOMCL-863** in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 μM.
- **Treatment:** Add the diluted compound to the respective wells. Include a DMSO-only well as a vehicle control.
- **Incubation:** Incubate the plates for 72 hours.
- **Lysis and Luminescence Measurement:** Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure luminescence using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism) with a non-linear regression (log(inhibitor) vs. normalized response) model.

Protocol 2: Western Blot for c-MYC and Apoptosis Markers

This protocol assesses the effect of **SOMCL-863** on target protein expression (c-MYC) and downstream apoptosis markers (Cleaved PARP).

Methodology:

- Treatment: Seed 1-2 million AML cells in 6-well plates and treat with **SOMCL-863** (e.g., at 1x and 5x the IC50 concentration) or DMSO vehicle for 24-48 hours.
- Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against c-MYC, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to compare expression levels across different treatment conditions.

Protocol 3: In Vivo Efficacy Study in an AML Xenograft Model

This protocol describes a study to evaluate the anti-tumor efficacy of **SOMCL-863** in a mouse model.



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Figure 3: Workflow for an In Vivo AML Xenograft Study.

Methodology:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), which are capable of accepting human cell line grafts.
- Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
- Tumor Establishment: Monitor the mice until tumors reach an average volume of 100-150 mm³.

- **Group Randomization and Treatment:** Randomize mice into treatment groups (e.g., Vehicle control, **SOMCL-863** at 25 mg/kg, **SOMCL-863** at 50 mg/kg).
- **Dosing:** Prepare **SOMCL-863** in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound or vehicle daily via oral gavage.
- **Monitoring:** Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. Monitor animal body weight and general health as indicators of toxicity.
- **Study Endpoint:** The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
- **Tissue Collection and Analysis:** At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g., Western blot for c-MYC) or histopathology.
- **Data Analysis:** Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA). Plot survival curves (Kaplan-Meier) if survival is an endpoint.
- **To cite this document:** BenchChem. [Application Notes: SOMCL-863 in Acute Myeloid Leukemia (AML) Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15580289#applications-of-somcl-863-in-specific-disease-research\]](https://www.benchchem.com/product/b15580289#applications-of-somcl-863-in-specific-disease-research)

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